molecular formula C25H24N8O3 B11536920 N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11536920
M. Wt: 484.5 g/mol
InChI Key: AHVOSJBQWZEZBP-CVKSISIWSA-N
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Description

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring multiple aromatic rings and functional groups, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, condensation, and coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy and nitro groups allows for oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings, using reagents such as halogens or nitrating agents.

    Condensation: The hydrazine moiety can participate in condensation reactions, forming hydrazones or other derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic rings and functional groups. These interactions can modulate biological pathways, leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other triazine derivatives, such as:

    Melamine: A simpler triazine compound used in the production of plastics and resins.

    Atrazine: A herbicide with a triazine core, used for weed control in agriculture.

    Cyanuric chloride: A triazine compound used as an intermediate in the synthesis of dyes and other chemicals.

The uniqueness of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substituents, which confer distinct chemical and biological properties not found in simpler triazine derivatives.

Properties

Molecular Formula

C25H24N8O3

Molecular Weight

484.5 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-[(E)-(3-methoxyphenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H24N8O3/c1-16-7-8-20(13-17(16)2)28-24-29-23(27-19-9-11-21(12-10-19)33(34)35)30-25(31-24)32-26-15-18-5-4-6-22(14-18)36-3/h4-15H,1-3H3,(H3,27,28,29,30,31,32)/b26-15+

InChI Key

AHVOSJBQWZEZBP-CVKSISIWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)OC)C

Origin of Product

United States

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